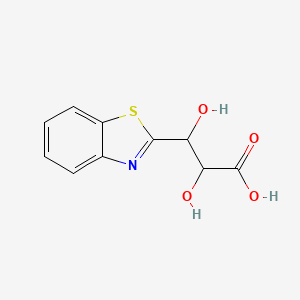

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in an ethanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with varying functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a versatile building block for:

- Synthesis of complex organic molecules : It can be used to create various derivatives through substitution reactions.

- Coordination chemistry : Acts as a ligand to form complexes with metal ions.

Biology

Research indicates that 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid exhibits:

- Antimicrobial properties : Effective against a range of bacterial strains.

- Anticancer activities : Shows potential in inhibiting cancer cell proliferation in vitro.

Medicine

The compound is being investigated for its potential therapeutic applications:

- Enzyme inhibition : It may inhibit specific enzymes involved in disease processes, making it a candidate for drug development.

- Receptor modulation : Potential use in modulating receptors associated with various diseases.

Industry

In industrial applications, this compound is utilized for:

- Material development : Its unique properties contribute to the creation of materials with specific functionalities such as fluorescence and conductivity.

- Food industry applications : It can be incorporated into formulations aimed at enhancing energy metabolism.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of this compound demonstrated significant inhibition against several pathogenic bacteria. The results indicated that the compound could serve as a potential alternative to traditional antibiotics.

Case Study 2: Anticancer Properties

In vitro studies conducted on cancer cell lines showed that treatment with this compound resulted in reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.

Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydroxypropanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Biologische Aktivität

3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and safety profiles.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- Molecular Formula : C₉H₇N₁O₃S

- Molecular Weight : 195.22 g/mol

- CAS Number : 6000-40-4

This compound features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and insecticidal properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Case Study : In a study assessing various benzothiazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases.

- Research Findings : In larvicidal assays, the compound exhibited an LC₅₀ value of 15.4 μM after 24 hours of exposure. This value indicates a potent larvicidal effect compared to standard insecticides like temephos . The presence of hydroxyl groups in the structure enhances its interaction with biological membranes.

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various in vitro and in vivo studies.

- In Vitro Studies : The compound showed no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM. This suggests a favorable safety margin for potential therapeutic applications .

- In Vivo Studies : Toxicity studies conducted in mice indicated that doses up to 2000 mg/kg did not result in significant adverse effects or structural damage to vital organs .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the benzothiazole ring may facilitate insertion into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c12-7(8(13)10(14)15)9-11-5-3-1-2-4-6(5)16-9/h1-4,7-8,12-13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZVQDQXRRRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.